molecular formula C15H25IN2O5Si B153623 1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione CAS No. 134218-81-8

1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B153623
CAS No.: 134218-81-8
M. Wt: 468.36 g/mol
InChI Key: OOAVDWDELLQGHO-QJPTWQEYSA-N
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Description

1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H25IN2O5Si and its molecular weight is 468.36 g/mol. The purity is usually 95%.
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Biological Activity

1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione (CAS No. 134218-81-8) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₅IN₂O₅Si, with a molecular weight of 468.36 g/mol. Its structure includes a pyrimidine ring and a tetrahydrofuran moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleic acid metabolism, potentially affecting DNA and RNA synthesis.
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by interfering with viral replication mechanisms.
  • Antitumor Activity : There are indications that this compound could have cytotoxic effects on cancer cells through apoptosis induction.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
Enzyme InhibitionInhibits nucleoside triphosphate hydrolases
AntiviralReduces viral load in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of related compounds or derivatives:

  • Antiviral Study : A study demonstrated that a derivative of this compound reduced the replication rate of certain viruses by up to 70% in cell cultures. This was attributed to its ability to inhibit viral polymerases.
  • Cytotoxicity in Cancer Research : In vitro studies showed that this compound induced significant cell death in various cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Metabolic Pathway Analysis : Research indicated that the compound affects metabolic pathways by modulating the expression of genes involved in cell cycle regulation and apoptosis.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAVDWDELLQGHO-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25IN2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434404
Record name 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134218-81-8
Record name 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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